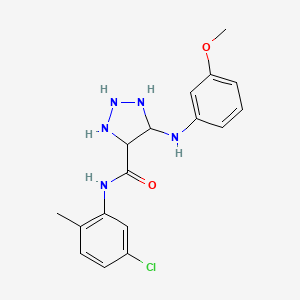
N-(5-chloro-2-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-chloro-2-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide is a synthetic organic compound belonging to the triazole derivative family. Its unique structure includes a triazole ring, chlorophenyl group, and methoxyphenyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17ClN4O2, with a molecular weight of approximately 357.8 g/mol. The compound features:
- Triazole Ring : Known for its role in various biological activities.
- Chlorophenyl Group : Enhances lipophilicity and biological interaction.
- Methoxyphenyl Group : Contributes to the compound's reactivity and potential for receptor interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits multiple biological activities:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in cancer pathways, suggesting its potential as an anticancer agent.
- Receptor Interaction : Studies show that it interacts with various receptors, indicating possible roles in therapeutic applications for diseases such as cancer and inflammation.
- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, although further studies are needed to confirm these effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various triazole derivatives, including this compound, revealed significant anticancer properties against A549 lung cancer cells. The compound demonstrated an IC50 value of approximately 2.67 µM, indicating potent antitumor activity through mechanisms involving apoptosis induction and inhibition of cell migration .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlights the importance of the triazole moiety and the specific substitutions on the phenyl groups for enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against different biological targets .
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-10-6-7-11(18)8-14(10)20-17(24)15-16(22-23-21-15)19-12-4-3-5-13(9-12)25-2/h3-9,15-16,19,21-23H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOQTOCXWBLWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














